
デメチレンベルベリン
概要
説明
デメチレンベルベリンは、ベルベリンの代謝産物であり、ベルベリスなどのさまざまな植物に見られるよく知られたアルカロイドです。この化合物は、ベルベリンに比べて血脳関門を通過する能力が高いため、注目を集めています。 デメチレンベルベリンは、抗炎症作用、抗酸化作用、ミトコンドリア標的特性を示し、さまざまな神経変性疾患の潜在的な治療薬となっています .
2. 製法
合成ルートと反応条件: デメチレンベルベリンは、ベルベリンの脱メチル化によって合成できます。 このプロセスは通常、ベルベリンからメチル基を除去するために特定の試薬と条件を使用し、デメチレンベルベリンが生成されます .
工業生産方法: 工業的には、デメチレンベルベリンは、中国の生薬である黄柏から抽出されることが多いです。 この植物材料は、デメチレンベルベリンを含む有効成分を分離するために処理されます .
科学的研究の応用
Anti-Inflammatory and Antioxidant Effects
DMB has been shown to possess potent anti-inflammatory properties. Research indicates that DMB significantly suppresses the expression of pro-inflammatory factors at the cellular level, thereby mitigating inflammation. In vitro studies have demonstrated that DMB can scavenge reactive oxygen species (ROS), contributing to its antioxidant capabilities .
Key Findings:
- Mechanism: DMB reduces oxidative stress by scavenging ROS.
- Application: Potential therapeutic agent for conditions characterized by inflammation, such as ulcerative colitis.
Hepatoprotective Effects
DMB has been investigated for its potential in treating liver diseases, particularly hepatic fibrosis. In experimental models, DMB demonstrated protective effects against liver damage induced by toxins like thioacetamide (TAA). The compound was found to inhibit the activation of hepatic stellate cells, which play a crucial role in the progression of liver fibrosis .
Key Findings:
- Mechanism: DMB reduces the activation of hepatic stellate cells and suppresses fibrogenesis.
- Application: Development of medications for preventing or treating hepatic fibrosis.
Anticancer Activity
Recent studies have highlighted DMB's potential as an anticancer agent, particularly against non-small cell lung cancer (NSCLC). DMB has been shown to induce cell cycle arrest and promote cellular senescence in NSCLC cells by downregulating critical pathways involving c-Myc and HIF-1α .
Key Findings:
- Mechanism: Induces cell cycle arrest and inhibits epithelial-mesenchymal transition (EMT).
- Application: Potential therapeutic candidate for NSCLC treatment.
Metabolic Regulation
DMB has also been associated with lipid-lowering effects through the activation of AMP-activated protein kinase (AMPK). This mechanism enhances the expression of low-density lipoprotein receptors in the liver, promoting lipid metabolism and reducing cholesterol levels .
Key Findings:
- Mechanism: Activates AMPK pathway leading to enhanced lipid metabolism.
- Application: Potential use in managing metabolic disorders such as hyperlipidemia.
Data Summary Table
Case Studies
- Ulcerative Colitis Treatment : A study demonstrated that DMB effectively reduced inflammatory markers in a model of ulcerative colitis, suggesting its potential as a therapeutic agent for inflammatory bowel diseases .
- Liver Fibrosis Model : In TAA-induced hepatic fibrosis models, administration of DMB resulted in a significant decrease in fibrotic markers and improved liver histology, indicating its protective role against liver damage .
- NSCLC Inhibition : An investigation into NSCLC revealed that DMB not only inhibited tumor growth in vivo but also altered gene expression related to cell cycle regulation and apoptosis, showcasing its dual role as both an inhibitor of proliferation and an inducer of cellular senescence .
作用機序
デメチレンベルベリンは、いくつかの分子標的と経路を通じてその効果を発揮します。
NF-κB経路: NF-κB経路を阻害し、炎症と酸化ストレスを軽減します。
AMPK経路: AMP活性化プロテインキナーゼ経路を活性化し、細胞エネルギー代謝を強化します。
類似の化合物:
ジヒドロベルベリン: ベルベリンの別の代謝産物であり、同様の治療特性を持っていますが、薬物動態プロファイルが異なります.
ヤットルヒジン: 関連するアルカロイドであり、独特の生物活性を持っています.
独自性: デメチレンベルベリンは、血脳関門を通過する能力が優れており、強力な抗炎症作用と抗酸化作用を持っているため、際立っています。 これらの特徴により、神経変性疾患の治療のための有望な候補となっています .
生化学分析
Biochemical Properties
Demethyleneberberine interacts with various enzymes, proteins, and other biomolecules. It has been reported to possess anti-inflammatory and antioxidant properties, and it targets mitochondria . The specific enzymes, proteins, and biomolecules it interacts with are not fully explored yet .
Cellular Effects
Demethyleneberberine has shown potential in alleviating inflammatory bowel disease in mice by regulating NF-κB signaling and T-helper cell homeostasis . It also inhibits cell migration and triggers cell cycle arrest in non-small cell lung cancer (NSCLC) cells .
Molecular Mechanism
It is known to possess anti-inflammatory, anti-oxidant, and mitochondrial targeting properties . It has been suggested that it may exert its effects by attenuating different pathways, such as NF-κB, MAPK, and AMPK signaling .
Temporal Effects in Laboratory Settings
The temporal effects of Demethyleneberberine in laboratory settings are not fully explored. It has been reported that Demethyleneberberine can alleviate mice colitis and inhibit inflammatory responses .
Dosage Effects in Animal Models
In animal models, Demethyleneberberine has been administered orally at doses of 150 and 300 mg/kg to study its effects on inflammatory bowel disease . The specific effects at different dosages are not fully documented.
Metabolic Pathways
Demethyleneberberine is one of the main metabolites of berberine in animals and humans . The specific metabolic pathways that Demethyleneberberine is involved in, including any enzymes or cofactors it interacts with, are not fully explored yet .
Transport and Distribution
After intragastric administration of Demethyleneberberine in rats and mice, the plasma concentration of Demethyleneberberine reached its peak within 5 min . The specific transporters or binding proteins that it interacts with are not fully documented.
Subcellular Localization
It has been reported that Demethyleneberberine can cross the blood-brain barrier, suggesting that it may be able to reach various compartments within the cell .
準備方法
Synthetic Routes and Reaction Conditions: Demethyleneberberine can be synthesized through the demethylation of berberine. This process typically involves the use of specific reagents and conditions to remove the methyl groups from berberine, resulting in the formation of demethyleneberberine .
Industrial Production Methods: In industrial settings, demethyleneberberine is often extracted from the Chinese herbal drug Cortex Phellodendri. This plant material is processed to isolate the active components, including demethyleneberberine .
化学反応の分析
反応の種類: デメチレンベルベリンは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応は、化合物の構造を改変し、薬理作用を強化するために不可欠です .
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、それぞれ独自の薬理作用を持つデメチレンベルベリンのさまざまな誘導体です .
4. 科学研究への応用
化学: 他の生物活性化合物を合成するための前駆体として使用されます。
生物学: 細胞経路の調節と抗酸化作用における役割について研究されています。
類似化合物との比較
Berberine: The parent compound from which demethyleneberberine is derived.
Dihydroberberine: Another metabolite of berberine with similar therapeutic properties but different pharmacokinetic profiles.
Jatrorrhizine: A related alkaloid with distinct biological activities.
Uniqueness: Demethyleneberberine stands out due to its superior ability to cross the blood-brain barrier and its potent anti-inflammatory and antioxidant properties. These characteristics make it a promising candidate for treating neurodegenerative disorders .
生物活性
Demethyleneberberine (DMB) is a significant metabolite of berberine, a bioactive compound found in various plants, particularly in traditional Chinese medicine. DMB has garnered attention for its diverse pharmacological effects, including hepatoprotective, anti-fibrotic, anti-inflammatory, and potential anti-cancer activities. This article compiles and synthesizes the current research findings on the biological activity of DMB, supported by data tables and case studies.
1. Hepatoprotective and Anti-Fibrotic Properties
DMB has demonstrated notable hepatoprotective effects in various studies. In a study involving thioacetamide (TAA)-induced hepatic fibrosis in mice, DMB was shown to suppress the activation of hepatic stellate cells (HSCs) and induce apoptosis through the NF-κB signaling pathway. The study reported that DMB significantly reduced collagen synthesis and enhanced collagen degradation, indicating its potential as a therapeutic agent for liver fibrosis .
Table 1: Effects of Demethyleneberberine on Liver Function Markers
Treatment Group | ALT Reduction (%) | AST Reduction (%) | ALB Increase (%) |
---|---|---|---|
Model Group | - | - | - |
DMB Low Dose | 36.0 | 26.1 | 10.4 |
DMB High Dose | 45.8 | 41.4 | 22.5 |
The results indicate that DMB not only protects liver function but also promotes recovery from liver damage caused by TAA .
2. Anti-Inflammatory Activity
DMB has been identified as a potent inhibitor of the TLR4-MD-2 signaling pathway, which plays a crucial role in inflammatory responses. In models of colitis and sepsis, DMB effectively suppressed hyperactivated TLR4 signaling, thereby alleviating inflammation . This mechanism highlights its potential utility in treating inflammatory diseases.
Case Study: Colitis Model
In TNBS-induced colitis rats, DMB treatment resulted in significant improvements in clinical scores and histological assessments of colonic damage, demonstrating its efficacy as an anti-inflammatory agent .
Pharmacokinetics and Bioavailability
Recent studies have explored the pharmacokinetics of DMB, revealing that it reaches peak plasma concentrations within minutes after administration, with bioavailability ranging from 4.47% to 5.94%—higher than that of berberine itself . Importantly, DMB can cross the blood-brain barrier (BBB), suggesting potential neuroprotective effects.
Table 2: Pharmacokinetic Parameters of Demethyleneberberine
Parameter | Value |
---|---|
Peak Plasma Concentration | 5 min |
Bioavailability | 4.47% - 5.94% |
Tissue Distribution | Liver, Brain |
1. Anticancer Activity
DMB has shown promise in promoting apoptosis in cancer cells and inhibiting cell proliferation across various cancer models. Its interaction with specific molecular targets enhances its anticancer properties .
2. Pulmonary Fibrosis Management
Recent findings indicate that DMB alleviates pulmonary fibrosis by inhibiting epithelial-mesenchymal transition (EMT) and promoting the degradation of GREM1 via the ubiquitin-proteasome pathway . This suggests that DMB may be beneficial for patients with idiopathic pulmonary fibrosis.
特性
IUPAC Name |
9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2/h3-4,7-10,22H,5-6H2,1-2H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTCKKMWZDDWOY-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180132 | |
Record name | Demethyleneberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25459-91-0 | |
Record name | Demethyleneberberine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025459910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demethyleneberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。